Butyl (4-formyl-2-methoxyphenoxy)acetate
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the reaction of specific reagents to form esters with desired functional groups. For instance, di-n-butyltin di-2-(2-methoxy-4-formylphenoxy)acetic ester was synthesized by reacting di-n-butyl tin oxide with 2-(2-methoxy-4-formylphenoxy)acetic acid, followed by azeotropic removal of water with benzene . This method could potentially be adapted for the synthesis of Butyl (4-formyl-2-methoxyphenoxy)acetate by using appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been characterized using techniques such as X-ray diffraction analysis and IR spectroscopy. For example, the crystal structure of di-n-butyltin di-2-(2-methoxy-4-formylphenoxy)acetic ester was determined to belong to a specific space group with defined cell parameters, and the tin atoms were found to have a distorted trigonal bipyramidal geometry . Similarly, the structural peculiarities of 4-tert-butylphenoxyacetylhydrazones were determined by X-ray analysis, revealing the existence of different conformers and the influence of hydrogen bonding .
Chemical Reactions Analysis
The chemical reactions involving compounds with methoxy and formyl groups can lead to various products. For instance, the oxidation of 4-methoxy-2,5-di-t-butylphenol with lead tetra-acetate produced p-quinone and acetoxycyclohexadienones, which could be further converted into dimethyl acetals . These reactions highlight the reactivity of the methoxy and formyl groups, which is relevant for understanding the potential chemical behavior of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to this compound can provide insights into its potential properties. For example, di-n-butyltin di-2-(2-methoxy-4-formylphenoxy)acetic ester exhibited good antibacterial properties, suggesting that this compound might also possess biological activity . The spectroscopic characteristics, such as IR spectra, can be used to analyze the conformational aspects of the compounds and estimate the energy of hydrogen bonds, which are important for understanding their stability and reactivity .
properties
IUPAC Name |
butyl 2-(4-formyl-2-methoxyphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-3-4-7-18-14(16)10-19-12-6-5-11(9-15)8-13(12)17-2/h5-6,8-9H,3-4,7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXMPHUOOLSJRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)COC1=C(C=C(C=C1)C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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